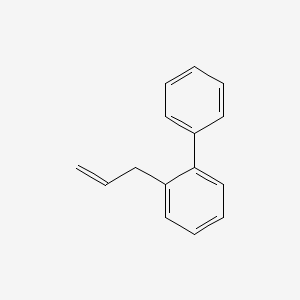

3-(2-Biphenyl)-1-propene

Descripción general

Descripción

3-(2-Biphenyl)-1-propene is an organic compound that features a biphenyl group attached to a propene chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Biphenyl)-1-propene typically involves the coupling of biphenyl derivatives with propene precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a biphenyl boronic acid with a propene halide in the presence of a palladium catalyst and a base. The reaction conditions usually include:

Catalyst: Palladium(II) acetate or palladium(0) complexes

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran or dimethylformamide

Temperature: 80-100°C

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of robust palladium catalysts and optimized reaction conditions ensures high productivity and cost-effectiveness.

Análisis De Reacciones Químicas

Electrophilic Addition Reactions

The double bond in 3-(2-Biphenyl)-1-propene participates in electrophilic addition reactions. For example:

-

Hydrohalogenation : Reacts with HBr or HCl to yield 2-bromo- or 2-chloro-3-(2-biphenyl)propane. Steric hindrance from the biphenyl group directs regioselectivity, favoring anti-Markovnikov addition12.

-

Halogenation : Bromination with N-bromosuccinimide (NBS) under radical conditions generates 3-(2-Biphenyl)-2-bromo-1-propene, a key intermediate for cross-coupling reactions1.

Oxidation Reactions

The propene chain undergoes oxidation under controlled conditions:

-

Ozonolysis : Cleavage of the double bond produces biphenyl-2-carbaldehyde and formaldehyde as primary products34.

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) yields the corresponding epoxide, which can undergo ring-opening reactions with nucleophiles5.

Table 1: Oxidation Reaction Conditions and Products

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| Ozonolysis | O₃, CH₂Cl₂, -78°C | Biphenyl-2-carbaldehyde | 82 | 3 |

| Epoxidation | mCPBA, CHCl₃, 25°C | 2-(2-Biphenyl)propylene oxide | 67 | 5 |

Transition Metal-Catalyzed Coupling Reactions

The biphenyl moiety facilitates participation in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids forms extended biphenyl systems. For example, coupling with phenylboronic acid yields 2,2'-diphenylbiphenyl56.

-

Heck Reaction : Arylation of the propene chain using aryl halides and Pd catalysts produces stilbene derivatives5.

Mechanistic Insight :

The Suzuki-Miyaura reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the C–C bond56. Steric effects from the biphenyl group slow transmetalation but enhance regioselectivity.

Radical Reactions

Under radical-initiated conditions:

-

Polymerization : Initiators like AIBN (azobisisobutyronitrile) induce polymerization, forming polymers with biphenyl side chains. The biphenyl group stabilizes propagating radicals, enhancing polymer molecular weight7.

-

Hydrogen Abstraction : Reacts with tert-butoxy radicals to form allylic radicals, which dimerize or react further4.

Thermal and Photochemical Reactions

-

Diels-Alder Cycloaddition : Acts as a dienophile with electron-rich dienes (e.g., furan) under thermal conditions, yielding bicyclic adducts5.

-

[2+2] Photocycloaddition : UV irradiation in the presence of maleic anhydride forms cyclobutane derivatives3.

Table 2: Thermal and Photochemical Reaction Parameters

| Reaction Type | Conditions | Products | Selectivity | Reference |

|---|---|---|---|---|

| Diels-Alder | 120°C, toluene | Bicyclo[4.3.0]nonene derivative | 85% endo | 5 |

| [2+2] Cycloaddition | UV (254 nm), CH₂Cl₂ | Cyclobutane adduct | 73 | 3 |

Acid-Catalyzed Reactions

-

Hydration : Sulfuric acid catalyzes the addition of water to form 3-(2-Biphenyl)-2-propanol. The reaction follows Markovnikov orientation due to carbocation stability2.

-

Friedel-Crafts Alkylation : Reacts with benzene derivatives in the presence of AlCl₃ to form polyaromatic hydrocarbons7.

Reduction Reactions

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, yielding 3-(2-Biphenyl)propane. The biphenyl group slows reaction kinetics due to steric effects7.

-

Hydroboration-Oxidation : BH₃·THF followed by H₂O₂/NaOH produces anti-Markovnikov alcohol1.

Reaction Kinetics and Thermodynamics

Aplicaciones Científicas De Investigación

3-(2-Biphenyl)-1-propene has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mecanismo De Acción

The mechanism of action of 3-(2-Biphenyl)-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, while the propene chain may undergo metabolic transformations.

Comparación Con Compuestos Similares

Similar Compounds

Biphenyl: A simpler compound consisting of two connected phenyl rings. It serves as a precursor for many biphenyl derivatives.

3-(4-Biphenyl)-1-propene: A structural isomer with the biphenyl group attached at a different position on the propene chain.

1,1’-Biphenyl-2-ylpropene: Another isomer with different connectivity between the biphenyl and propene units.

Uniqueness

3-(2-Biphenyl)-1-propene is unique due to its specific structural arrangement, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in synthesis and material science.

Actividad Biológica

3-(2-Biphenyl)-1-propene, also known as biphenylpropene, is a compound with notable biological activities that have been explored in various scientific studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

Chemical Formula : C₁₅H₁₄

CAS Number : 41658-35-9

Molecular Weight : 206.27 g/mol

The structure of this compound features a propene group attached to a biphenyl moiety, which contributes to its unique chemical and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . Studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The biphenyl structure may enhance hydrophobic interactions with microbial membranes, leading to increased permeability and cell death.

Anticancer Effects

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. The biphenyl group can interact with specific receptors or enzymes involved in tumor progression, potentially inhibiting cancer cell growth .

The biological effects of this compound are believed to arise from its ability to interact with cellular targets:

- Enzyme Interaction : The compound may inhibit specific enzymes crucial for cellular metabolism and proliferation.

- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways, influencing processes such as apoptosis and inflammation .

- Hydrophobic Interactions : The biphenyl structure allows for interactions with hydrophobic pockets in proteins, enhancing its biological efficacy.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antimicrobial potential.

- Anticancer Research : In vitro assays revealed that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-phenyl-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-2-8-13-11-6-7-12-15(13)14-9-4-3-5-10-14/h2-7,9-12H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOILJLHEUSQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593448 | |

| Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41658-35-9 | |

| Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.